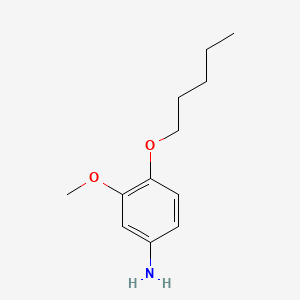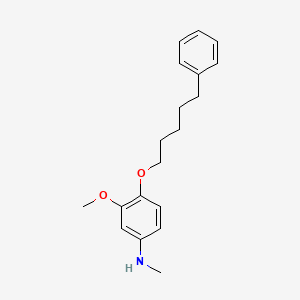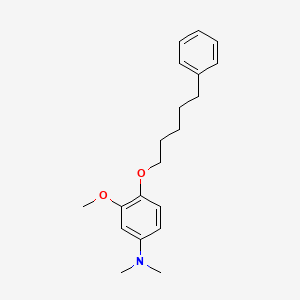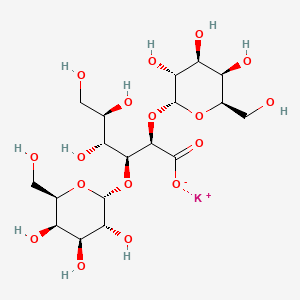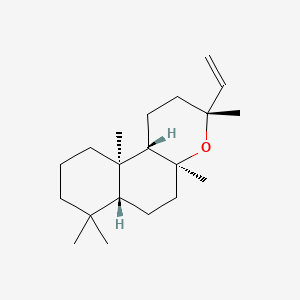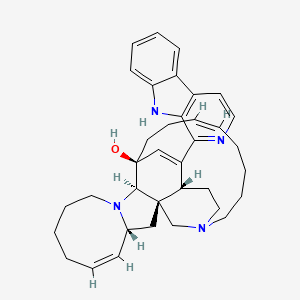
Meclinertant
Overview
Description
Meclinertant is a synthetic organic compound known for its role as a selective, non-peptide antagonist at the neurotensin receptor NTS 1. It was the first non-peptide antagonist developed for this receptor and has been used extensively in scientific research to explore the interaction between neurotensin and other neurotransmitters in the brain .
Mechanism of Action
Target of Action
Meclinertant, also known as SR-48692, is a drug that acts as a selective, non-peptide antagonist at the neurotensin receptor NTS1 . Neurotensin receptors are a type of G protein-coupled receptor in the central nervous system. They play a crucial role in the regulation of dopamine pathways .
Mode of Action
As an antagonist, this compound binds to the neurotensin receptor NTS1, preventing the action of neurotensin, a neuropeptide that acts as a neurotransmitter . This blockade can influence various physiological processes, including the regulation of dopamine pathways .
Biochemical Pathways
It is known that neurotensin, the target of this compound, is involved in a variety of processes in the central nervous system, including the modulation of dopamine pathways . Therefore, by blocking neurotensin receptors, this compound may influence these pathways.
Result of Action
This compound has been shown to produce anxiolytic, anti-addictive, and memory-impairing effects in animal studies . It is used in scientific research to explore the interaction between neurotensin and other neurotransmitters in the brain .
Action Environment
It is known that environmental factors can influence the epigenetic regulation of genes, potentially affecting the expression of neurotensin receptors and the efficacy of this compound .
Biochemical Analysis
Biochemical Properties
Meclinertant interacts with the neurotensin receptor NTS 1 . Neurotensin is a tridecapeptide that functions as both a neurotransmitter and a hormone through its interaction with the NTS 1 receptor . This compound, being an antagonist, binds to this receptor and inhibits its action, thereby modulating the biochemical reactions associated with it .
Cellular Effects
This compound has been shown to produce anxiolytic, anti-addictive, and memory-impairing effects in animal studies . These effects are likely due to its interaction with the neurotensin receptor NTS 1 and the subsequent modulation of neurotransmitter activity .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the neurotensin receptor NTS 1 as an antagonist . This binding inhibits the action of neurotensin, a neurotransmitter that normally interacts with this receptor . The inhibition of neurotensin activity by this compound can lead to changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent, with higher doses resulting in more pronounced effects
Subcellular Localization
Given its role as a neurotensin receptor antagonist, it is likely localized to the cell membrane where the neurotensin receptor NTS 1 is located .
Preparation Methods
The synthesis of meclinertant involves several steps, starting with the preparation of key intermediatesThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product is obtained with high purity .
Chemical Reactions Analysis
Meclinertant undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at the quinoline and pyrazole rings, using reagents like sodium hydride or potassium carbonate.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can lead to the formation of reduced quinoline derivatives .
Scientific Research Applications
Meclinertant has a wide range of applications in scientific research, including:
Chemistry: It is used to study the interactions between neurotensin and other neurotransmitters, providing insights into the chemical pathways involved.
Biology: The compound is utilized to explore the physiological roles of neurotensin, particularly in the brain.
Medicine: this compound has been investigated for its potential therapeutic effects in conditions such as schizophrenia, depression, and lung cancer.
Industry: Its role as a neurotensin receptor antagonist makes it valuable in the development of new pharmaceuticals targeting neurotensin-related pathways
Comparison with Similar Compounds
Meclinertant is unique in its selective antagonism of the neurotensin receptor NTS 1. Similar compounds include:
Levocabastine: Another neurotensin receptor antagonist, but with different binding properties and less selectivity.
SR-142948A: A more potent neurotensin receptor antagonist with broader activity across different receptor subtypes.
This compound’s uniqueness lies in its high selectivity and specificity for the neurotensin receptor NTS 1, making it a valuable tool in neurotensin-related research .
Properties
IUPAC Name |
2-[[1-(7-chloroquinolin-4-yl)-5-(2,6-dimethoxyphenyl)pyrazole-3-carbonyl]amino]adamantane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H31ClN4O5/c1-41-27-4-3-5-28(42-2)29(27)26-16-24(36-37(26)25-8-9-34-23-15-21(33)6-7-22(23)25)30(38)35-32(31(39)40)19-11-17-10-18(13-19)14-20(32)12-17/h3-9,15-20H,10-14H2,1-2H3,(H,35,38)(H,39,40) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYLJVOXRWLXDIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C2=CC(=NN2C3=C4C=CC(=CC4=NC=C3)Cl)C(=O)NC5(C6CC7CC(C6)CC5C7)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H31ClN4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40163360 | |
| Record name | Meclinertant | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40163360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
587.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146362-70-1 | |
| Record name | Meclinertant | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=146362-70-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Meclinertant [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146362701 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Meclinertant | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06455 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Meclinertant | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40163360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MECLINERTANT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5JBP4SI96H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





